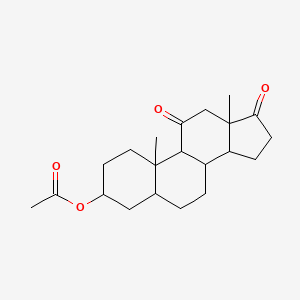
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione: is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a phenyl group at the 4-position and a thione group at the 2-position of the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinethione ring.
Reaction Conditions:
Reagents: 2-aminobenzophenone, thiourea
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione: undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione: can be compared with other quinazoline derivatives, such as:
Quinazoline: Lacks the thione group and has different chemical properties.
4-Phenylquinazoline: Similar structure but lacks the dihydro and thione groups.
2-Methyl-3,4-dihydroquinazoline: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63917-28-2 |
|---|---|
Molekularformel |
C14H12N2S |
Molekulargewicht |
240.33 g/mol |
IUPAC-Name |
4-phenyl-3,4-dihydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H12N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16,17) |
InChI-Schlüssel |
KGYGEGTZCZIKMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)



![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)



![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)

